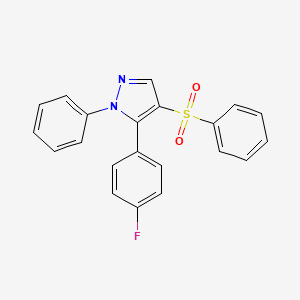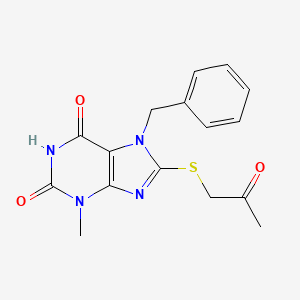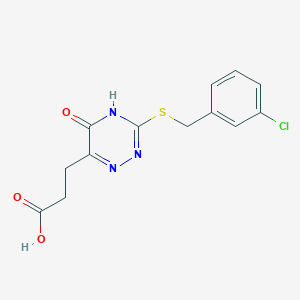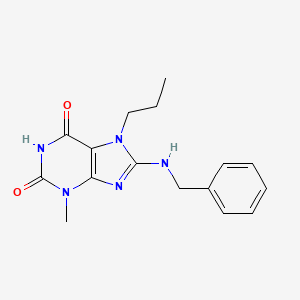
1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a pyrazole derivative that has shown promising results in various studies conducted to explore its properties and effects.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is essential for proper brain function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine are diverse and depend on the specific application. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine in laboratory experiments is its versatility. This compound has been shown to have a wide range of applications in various fields, including medicine, microbiology, and biochemistry. However, one of the main limitations is that the synthesis of this compound can be challenging and requires specific reagents and conditions.
Zukünftige Richtungen
There are many future directions for research on 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research on the toxicity and safety of this compound is necessary to determine its suitability for use in humans.
Synthesemethoden
The synthesis of 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine involves a multi-step process that requires specific reagents and conditions. One of the most commonly used methods involves the reaction of 4-bromobenzaldehyde with ethyl thioacetate to form the corresponding thioester. This intermediate is then reacted with tosyl hydrazine to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine in scientific research are vast and varied. This compound has been studied extensively for its antimicrobial, antifungal, and anticancer properties. It has also been investigated as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S2/c1-3-26-19-17(27(24,25)16-10-4-13(2)5-11-16)18(21)23(22-19)12-14-6-8-15(20)9-7-14/h4-11H,3,12,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLLJTLHDRYYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)


![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)


![2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740155.png)